molecular formula C19H17NO4S B2984381 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one CAS No. 950281-62-6

3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one

Cat. No.: B2984381
CAS No.: 950281-62-6
M. Wt: 355.41
InChI Key: BFKFZDHZOMRENQ-UHFFFAOYSA-N
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Description

The compound “3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one” is a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the Castagnoli–Cushman reaction . The positioning of the carboxylate was found to be critical, although it could be substituted by acid isosteres and amides . Small substituents on the dihydroisoquinoline gave improvements in potency .


Molecular Structure Analysis

Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .


Chemical Reactions Analysis

The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . A set of “reverse sulfonamides” showed a 12-fold preference for the R stereoisomer .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 231.7 and a chemical formula of C9H10ClNO2S . It is a solid at room temperature .

Scientific Research Applications

Biological Activities and Inhibitory Potentials

  • Certain derivatives of 3,4-dihydroisoquinolin-2(1H)-yl sulfonyl compounds have been studied for their potent and selective inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of the neurotransmitter norepinephrine. These studies highlight the potential of such compounds in influencing neurotransmitter pathways and could be relevant for therapeutic targets related to cardiovascular and neurological disorders (Grunewald et al., 2006).

Synthetic Approaches and Chemical Properties

  • Research into the structural modifications of isoquinoline derivatives, including efforts to increase their lipophilicity for enhanced blood-brain barrier permeability, provides insights into synthetic strategies and structure-activity relationships. These findings are crucial for the design of compounds with improved pharmacokinetic properties (Grunewald et al., 2005).
  • Studies on the sulfonation of hydroxyquinoline and isoquinoline derivatives, leading to the synthesis of dihydroxyquinoline and dihydroxyisoquinoline, offer valuable information on chemical reactions and modifications that can be applied to similar compounds for diverse applications (Smirnov et al., 1972).

Potential Therapeutic Applications

  • The synthesis of functionalized chromen and quinolinone derivatives through green chemistry approaches indicates the potential of such compounds in developing new therapeutic agents. These methods emphasize environmental sustainability and efficiency in drug discovery processes (Kumar et al., 2015).

Molecular Interactions and Mechanisms

  • Detailed molecular modeling and crystallographic studies shed light on the interactions between isoquinoline sulfonamide derivatives and their biological targets. These insights are critical for understanding the molecular basis of their biological activities and for guiding the design of more potent and selective inhibitors (Ohba et al., 2012).

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-13-6-7-17-16(10-13)11-18(19(21)24-17)25(22,23)20-9-8-14-4-2-3-5-15(14)12-20/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKFZDHZOMRENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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